molecular formula C18H22N2O5S3 B1683451 Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)- CAS No. 104073-72-5

Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)-

Cat. No.: B1683451
CAS No.: 104073-72-5
M. Wt: 442.6 g/mol
InChI Key: RRUNJEUMTFLLDY-UHFFFAOYSA-N
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Description

It has shown a potent serum cholesterol-lowering effect in normolipidaemic healthy male volunteers . This compound has been studied extensively in both in vitro and in vivo settings for its potential therapeutic applications.

Preparation Methods

The synthesis of YM-16638 involves multiple steps, starting with the preparation of the core thiadiazole structure. The synthetic route typically includes the following steps:

    Formation of the Thiadiazole Core: The thiadiazole core is synthesized through the reaction of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Phenoxypropyl Group: The phenoxypropyl group is introduced through nucleophilic substitution reactions, where the thiadiazole core reacts with halogenated phenoxypropyl derivatives.

    Final Functionalization:

Industrial production methods for YM-16638 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

YM-16638 undergoes various chemical reactions, including:

    Oxidation: The hydroxy group in the compound can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.

    Reduction: The acetyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxypropyl group can undergo nucleophilic substitution reactions, where the leaving group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include ketones, alcohols, and substituted phenoxypropyl derivatives .

Scientific Research Applications

YM-16638 has been extensively studied for its scientific research applications, including:

Mechanism of Action

YM-16638 exerts its effects by acting as a leukotriene D4 receptor antagonist. It binds to the cysteinyl leukotriene receptor 1 (CysLT1), blocking the action of leukotriene D4, a potent mediator of inflammation. This inhibition leads to a reduction in inflammatory responses and a decrease in serum cholesterol levels. The compound also inhibits cholesterol biosynthesis by decreasing the activity of key enzymes involved in the biosynthesis pathway, such as HMG-CoA reductase, mevalonate kinase, and farnesyl pyrophosphate synthase .

Comparison with Similar Compounds

YM-16638 is unique compared to other leukotriene receptor antagonists due to its dual action as both a leukotriene D4 receptor antagonist and a cholesterol biosynthesis inhibitor. Similar compounds include:

    Montelukast: A leukotriene receptor antagonist used primarily for the treatment of asthma.

    Zafirlukast: Another leukotriene receptor antagonist used for asthma management.

    Pranlukast: A cysteinyl leukotriene receptor-1 antagonist used to reduce bronchospasm in asthmatics.

While these compounds primarily target leukotriene receptors to manage asthma, YM-16638’s additional hypocholesterolemic effect makes it a unique candidate for broader therapeutic applications .

Properties

CAS No.

104073-72-5

Molecular Formula

C18H22N2O5S3

Molecular Weight

442.6 g/mol

IUPAC Name

2-[[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C18H22N2O5S3/c1-3-5-13-14(7-6-12(11(2)21)16(13)24)25-8-4-9-26-17-19-20-18(28-17)27-10-15(22)23/h6-7,24H,3-5,8-10H2,1-2H3,(H,22,23)

InChI Key

RRUNJEUMTFLLDY-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCSC2=NN=C(S2)SCC(=O)O

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCSC2=NN=C(S2)SCC(=O)O

Appearance

Solid powder

104073-72-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetic acid
YM 16638
YM 638
YM-16638
YM-638

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4.2 g of ethyl [[5-[[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]thio]-1,3,4-thiadiazol-2-yl]thio]acetate obtained in Example 14 and 30 ml of methanol was added 20 ml of an aqueous solution of 5% sodium hydroxide and the mixture was stirred for 30 minutes. Then, 30 ml of water was added to the reaction mixture and methanol was removed under reduced pressure. The residue thus formed was washed with ethyl acetate, acidified with diluted hydrochloric acid, and extracted with ethyl acetate. The extract was washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue thus formed was recrystallized from 90% ethanol to provide 3.07 g of [[5-[[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]thio]-1,3,4-thiadiazol-2-yl]thio]acetic acid. The properties of the compound thus obtained were same as those of the compound obtained in Example 21.
Name
ethyl [[5-[[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]thio]-1,3,4-thiadiazol-2-yl]thio]acetate
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)-
Reactant of Route 2
Reactant of Route 2
Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)-
Reactant of Route 3
Reactant of Route 3
Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)-
Reactant of Route 4
Reactant of Route 4
Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)-
Reactant of Route 5
Reactant of Route 5
Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)-
Reactant of Route 6
Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)-

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